DMT-dA(PAc) Phosphoramidite

Vue d'ensemble

Description

Phosphoramidite de DMT-dA(PAc): est un composé phosphoramidite utilisé principalement dans la synthèse d'oligonucléotides d'ADN et d'ARN. Il se caractérise par la présence d'un groupe diméthoxytrityle (DMT), d'un groupe phénoxyacétyle (PAc) et d'un nucléoside désoxyadénosine (dA). Ce composé est essentiel dans le domaine de la biologie moléculaire et de la biotechnologie pour la création d'acides nucléiques synthétiques.

Applications De Recherche Scientifique

Chemistry: DMT-dA(PAc) Phosphoramidite is used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry . Biology: It is employed in the study of gene expression, gene silencing, and other genetic manipulations . Medicine: This compound is crucial in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes . Industry: It is used in the production of diagnostic assays and molecular probes .

Mécanisme D'action

Target of Action

DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .

Mode of Action

The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.

Result of Action

The result of the action of this compound is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.

Analyse Biochimique

Biochemical Properties

DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Méthode alternative : Une autre méthode consiste à traiter le nucléoside protégé avec du phosphorochloridite en présence d'une base organique, telle que la N-éthyl-N,N-diisopropylamine (base de Hunig).

Troisième méthode : Le nucléoside protégé est d'abord traité avec du chloro N,N,N’,N’-tétraisopropyl phosphorodiamidite en présence d'une base organique pour former un diamidite de nucléoside protégé.

Méthodes de production industrielle : La production industrielle du phosphoramidite de DMT-dA(PAc) implique une synthèse à grande échelle utilisant des synthétiseurs d'oligonucléotides automatisés. Ces machines effectuent des réactions chimiques séquentielles utilisant des phosphoramidites pour produire des chaînes nucléotidiques d'oligos synthétiques .

Analyse Des Réactions Chimiques

Types de réactions :

Réaction de couplage des phosphoramidites : Ce composé subit la réaction de couplage des phosphoramidites, réagissant avec des groupes nucléophiles en présence d'un catalyseur d'azole acide.

Réactions de déprotection : Les groupes DMT et PAc peuvent être éliminés dans des conditions spécifiques pour obtenir l'oligonucléotide désiré.

Réactifs et conditions courantes :

Catalyseurs : 1H-tétrazole, 2-éthylthiotétrazole, 2-benzylthiotétrazole, 4,5-dicyanoimidazole.

Conditions de déprotection : Hydroxyde d'ammonium ou carbonate de potassium dans le méthanol.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des oligonucléotides d'ADN ou d'ARN synthétiques, qui sont utilisés dans diverses applications de recherche et thérapeutiques .

Applications de recherche scientifique

Chimie : Le phosphoramidite de DMT-dA(PAc) est utilisé dans la synthèse d'oligonucléotides modifiés pour la recherche en chimie des acides nucléiques . Biologie : Il est utilisé dans l'étude de l'expression génique, de la mise en silence des gènes et d'autres manipulations génétiques . Médecine : Ce composé est crucial dans le développement d'oligonucléotides antisens et de petits ARN interférents (siARN) à des fins thérapeutiques . Industrie : Il est utilisé dans la production de tests diagnostiques et de sondes moléculaires .

Mécanisme d'action

Le phosphoramidite de DMT-dA(PAc) fonctionne en s'incorporant dans les oligonucléotides synthétiques pendant la réaction de couplage des phosphoramidites. Le groupe DMT protège le groupe 5’-hydroxyle, tandis que le groupe PAc protège l'amine exocyclique de la base adénine. Ces groupes protecteurs sont éliminés pendant le processus de synthèse pour obtenir le produit oligonucléotidique final .

Comparaison Avec Des Composés Similaires

Composés similaires :

Phosphoramidite de DMT-dA(bz) : Ce composé utilise un groupe benzoyle pour la protection de la base au lieu du phénoxyacétyle.

Phosphoramidite de DMT-dA(tac) : Cette variante utilise un groupe protecteur différent pour la base adénine.

Unicité : Le phosphoramidite de DMT-dA(PAc) est unique en raison de l'utilisation du groupe phénoxyacétyle pour la protection de la base, ce qui permet des conditions de déprotection plus douces par rapport à d'autres groupes protecteurs .

Activité Biologique

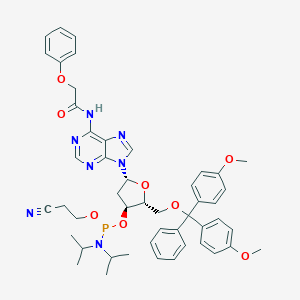

DMT-dA(PAc) Phosphoramidite is a significant compound in the field of molecular biology, primarily utilized for synthesizing DNA and RNA oligonucleotides. This phosphoramidite derivative of deoxyadenosine is characterized by its dimethoxytrityl (DMT) group and a phenoxyacetyl (PAc) group, which play crucial roles in its chemical reactivity and biological applications.

Overview

Chemical Structure and Properties:

- Molecular Formula: C₄₈H₅₄N₇O₈P

- Molecular Weight: 887.958 g/mol

- CAS Number: 110543-74-3

The compound's unique structure allows it to participate effectively in the synthesis of nucleic acids, making it an essential reagent in various biotechnological applications.

This compound functions through a well-defined mechanism during oligonucleotide synthesis:

- Activation: The DMT group protects the 5' hydroxyl group of the nucleoside, preventing premature polymerization.

- Coupling Reaction: It undergoes a coupling reaction with activated nucleotides to form phosphodiester bonds, extending the oligonucleotide chain.

- Deprotection: The DMT group is removed under acidic conditions, allowing subsequent nucleotide additions.

This mechanism is critical for producing high-quality oligonucleotides that are used in various research and therapeutic applications.

Biological Activity

The biological activity of this compound is primarily associated with its role in synthesizing oligonucleotides that can modulate gene expression and perform other genetic manipulations. Its applications include:

- Gene Silencing: Oligonucleotides synthesized using DMT-dA(PAc) can be designed to target specific mRNA sequences, leading to the degradation of those transcripts.

- Antisense Therapies: The compound is pivotal in developing antisense oligonucleotides that can inhibit gene expression by binding to complementary RNA sequences.

- Diagnostic Applications: Synthetic oligonucleotides are used in various assays, including PCR and hybridization techniques for detecting genetic material.

Study on Oligonucleotide Synthesis Efficiency

A study highlighted the efficiency of using this compound in high-density DNA array synthesis. The results indicated that using this phosphoramidite led to a stepwise yield of approximately 98% per coupling step, demonstrating its effectiveness in producing high-quality oligonucleotides suitable for array applications .

Therapeutic Applications

Research has shown that oligonucleotides synthesized with DMT-dA(PAc) can effectively modulate gene expression in cellular models. For instance, studies involving small interfering RNAs (siRNAs) designed with this phosphoramidite have shown promising results in silencing target genes associated with various diseases, including cancer .

Comparison with Similar Compounds

| Compound | Protecting Group | Unique Features |

|---|---|---|

| DMT-dA(PAc) | Phenoxyacetyl | Milder deprotection conditions |

| DMT-dA(bz) | Benzoyl | More robust but harsher deprotection conditions |

| DMT-dA(tac) | Different PAc | Variations in base protection strategies |

This compound stands out due to its unique protecting group, which allows for milder deprotection conditions compared to other phosphoramidites. This property enhances the overall quality of synthesized oligonucleotides by minimizing side reactions during synthesis.

Future Directions

The ongoing research into improving the efficiency and specificity of oligonucleotide synthesis using this compound is promising. Future studies may focus on:

- Developing new protective groups that further enhance synthesis efficiency.

- Exploring applications in CRISPR technology for gene editing.

- Investigating the potential for therapeutic applications targeting specific diseases through personalized medicine approaches.

Propriétés

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZOANRLMUCW-SDNJGBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.